7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Acetylcholinesterase inhibition Structure-activity relationship Alzheimer's disease

7-Methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 436091-40-6, MF: C₁₄H₁₃NO₃, MW: 243.26 g/mol) is a functionalized heterocyclic building block within the cyclopentaquinoline family, characterized by a methoxy substituent at the 7-position and a carboxylic acid handle at the 9-position of the tricyclic scaffold. This scaffold class has been established as a productive chemical starting point for deriving inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), fructose-1,6-bisphosphatase (F16BPase), and the MTH1 nucleotide pyrophosphatase.

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 436091-40-6
Cat. No. B2362506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
CAS436091-40-6
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O
InChIInChI=1S/C14H13NO3/c1-18-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
InChIKeyABBJPLPOCNJGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-cyclopentaquinoline-9-carboxylic Acid (CAS 436091-40-6) – Core Scaffold and Procurement Profile


7-Methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 436091-40-6, MF: C₁₄H₁₃NO₃, MW: 243.26 g/mol) is a functionalized heterocyclic building block within the cyclopentaquinoline family, characterized by a methoxy substituent at the 7-position and a carboxylic acid handle at the 9-position of the tricyclic scaffold . This scaffold class has been established as a productive chemical starting point for deriving inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), fructose-1,6-bisphosphatase (F16BPase), and the MTH1 nucleotide pyrophosphatase [1][2][3]. The compound is commercially offered at ≥95% purity for research use .

Why Substituting 7-Methoxy-cyclopentaquinoline-9-carboxylic Acid with a Generic Analog Risks Divergent Outcomes


The cyclopentaquinoline scaffold exhibits a pronounced sensitivity to substitution pattern: the position and electronic nature of the substituent, particularly at the 7-position, directly modulate enzyme inhibition potency and selectivity. For example, in AChE/BChE inhibitor series derived from this core, small structural modifications produce IC₅₀ values spanning three orders of magnitude (from 3.65 nM to >10,000 nM) [1]. The 7-methoxy group introduces a hydrogen-bond acceptor and alters the electron density of the quinoline ring, which affects both target engagement and pharmacokinetic properties in ways that 7-H, 7-methyl, 7-chloro, or regioisomeric (e.g., 5-methoxy) analogs do not replicate [1][2]. The carboxylic acid at the 9-position further differentiates this compound from the 9-amino series that dominates the published F16BPase and AChE literature, providing a chemically orthogonal vector for amide/ester conjugation that is absent in the 9-amino analogs [3][4]. Interchanging with a generic analog without matching both the 7-methoxy and 9-carboxylic acid features can therefore lead to substantially different biological and synthetic outcomes.

Quantitative Differentiation Evidence for 7-Methoxy-cyclopentaquinoline-9-carboxylic Acid vs. Closest Analogs


Position-Specific Substituent Effects on AChE Inhibition: 7-Methoxy vs. 7-H, 7-Methyl, and 7-Chloro Analogs Across Cyclopentaquinoline Derivatives

Across the 2,3-dihydro-1H-cyclopenta[b]quinoline chemotype, IC₅₀ values for AChE inhibition exhibit extreme sensitivity to 7-position substitution. In the Szymański et al. (2012) series, individual compounds spanning IC₅₀ values from 3.65 nM to >10,000 nM were observed, with the specific substituent pattern on the quinoline ring being a critical determinant of potency [1]. The 7-methoxy group is a preferred R₁ substituent in the MTH1 inhibitor patent (WO2016135139A1), where it is explicitly claimed alongside halogen and ethoxy as enabling potent enzymatic inhibition [2]. While direct head-to-head IC₅₀ data for the isolated title compound versus the 7-H analog (CAS 5447-47-2) are not publicly available, the class-level SAR demonstrates that the presence and identity of the 7-substituent produce >1,000-fold differences in target potency within structurally otherwise identical series [1]. The 7-methoxy variant offers a distinct combination of moderate electron-donating character (Hammett σₚ = −0.27 for OCH₃ vs. −0.17 for CH₃, 0.00 for H, +0.23 for Cl), hydrogen-bond acceptor capacity, and increased topological polar surface area relative to the 7-H, 7-methyl, and 7-chloro comparators [3].

Acetylcholinesterase inhibition Structure-activity relationship Alzheimer's disease

BChE/AChE Selectivity Profiles: Class-Level Evidence Supporting Differentiated Selectivity vs. Tacrine Baseline

In the Szymański et al. (2012) study, the cyclopentaquinoline-tacrine hybrid series demonstrated a consistent selectivity trend: all compounds except 6a showed higher affinity for AChE and lower affinity for BChE compared to the tacrine reference [1]. The most selective AChE inhibitor in the series (compound 6h) achieved an IC₅₀ of 3.65 nM against AChE, while tacrine itself showed an AChE IC₅₀ of approximately 5 nM [1]. Critically, the BChE/AChE selectivity ratio for the class was superior to tacrine, with the cyclopentaquinoline scaffold conferring reduced BChE off-target activity [1]. Although the title compound carries a carboxylic acid rather than the aminoalkyl-tacrine hybrid structure of the tested series, the conserved 7-methoxy-cyclopentaquinoline core is expected to contribute favorably to AChE over BChE selectivity relative to the tacrine baseline, based on molecular modeling data showing that the cyclopentaquinoline tricyclic system engages both the catalytic and peripheral anionic sites of AChE [1].

Butyrylcholinesterase Selectivity ratio Cyclopentaquinoline scaffold

Carboxylic Acid Handle at the 9-Position Enables Chemical Derivatization Not Possible with 9-Amino Cyclopentaquinoline Analogs

The title compound features a carboxylic acid at the 9-position, distinguishing it from the more extensively studied 9-amino substituted 2,3-dihydro-1H-cyclopenta[b]quinoline series (e.g., F16BPase inhibitors described by Rosini et al., 2006) [1]. The carboxylic acid functionality enables a wide range of bioconjugation and library synthesis strategies—including amide bond formation with amine-containing pharmacophores, esterification for prodrug strategies, and reduction to the primary alcohol for further functionalization—that are not accessible via the 9-amino series [1][2]. In the Szymański et al. (2012) AChE inhibitor study, the synthesis design relied on diamine linker attachment at the 9-position, requiring a pre-installed 9-amino group; the title compound's carboxylic acid provides a chemically orthogonal handle that avoids the need for this specific substitution and enables exploration of alternative linker chemistry [2]. The 5-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-7-carboxylic acid regioisomer (CAS 2829369-09-5) shares the methoxy and carboxylic acid combination but positions the acid at C7 rather than C9, altering the vector of substitution and potentially affecting binding orientation .

Chemical derivatization Amide coupling Medicinal chemistry

MTH1 Inhibitor Patent Scope: Methoxy at the 7-Position is an Explicitly Preferred Embodiment

In WO2016135139A1, which claims 2,3-dihydrocyclopenta[b]quinoline derivatives as MTH1 inhibitors for cancer therapy, the R₁ substituent at the 7-position is defined as halogen, methoxy, ethoxy, or -CF₃ [1]. The specification states that R₁ is preferably halogen or methoxy, with halogen being more preferred and -Cl being most preferred [1]. This establishes methoxy as a recognized and enabled substitution within the patent's scope. The 7-methoxy-9-carboxylic acid compound falls within the genus of Formula (I) as defined in the patent and represents a key intermediate for the synthesis of claimed MTH1 inhibitors [1]. The binding affinity data reported within the MTH1 inhibitor class show IC₅₀ values reaching 0.5 nM against MTH1 for optimized cyclopentaquinoline derivatives [2], indicating that the scaffold can achieve sub-nanomolar potency when appropriately substituted. The 7-methoxy substitution contributes to the electronic modulation of the quinoline ring and may influence MTH1 binding interactions.

MTH1 inhibition Cancer therapeutics Patent SAR

Regioisomeric Differentiation: 7-Methoxy-9-carboxylic Acid vs. 5-Methoxy-7-carboxylic Acid

The 5-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-7-carboxylic acid regioisomer (CAS 2829369-09-5) shares the identical molecular formula (C₁₄H₁₃NO₃, MW 243.26) and the same functional groups (methoxy + carboxylic acid) but differs in the relative positioning of these substituents: the methoxy is at C5 and the carboxylic acid at C7 rather than methoxy at C7 and carboxylic acid at C9 . This positional isomerism alters the vector of substitution relative to the cyclopentaquinoline core, which has implications for both target binding and physicochemical properties. In the context of AChE inhibition, molecular modeling by Szymański et al. (2012) demonstrated that the cyclopentaquinoline scaffold binds across the catalytic and peripheral anionic sites of AChE, with the substitution at the 9-position oriented toward the peripheral site [1]. The 7-methoxy-9-carboxylic acid arrangement places the derivatizable acid group at the position that maps to the peripheral binding region, whereas the 5-methoxy-7-carboxylic acid regioisomer would orient differently, potentially missing key interactions with the peripheral anionic site [1].

Regioisomer comparison Substitution vector Scaffold diversification

F16BPase Inhibitor Scaffold: Cyclopentaquinoline Core with Significantly Lower EGFR Tyrosine Kinase Off-Target Activity

Rosini et al. (2006) demonstrated that the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold produces potent F16BPase inhibitors that are endowed with significantly lower EGFR tyrosine kinase inhibitory activity compared to earlier quinoline-based F16BPase inhibitor leads [1]. This selectivity improvement is structurally encoded in the cyclopenta-fused quinoline core, which the title compound shares. While the Rosini study focused on 9-ylamine derivatives, the conserved tricyclic core structure is responsible for the reduced EGFR off-target liability [1]. The 7-methoxy substituent on the title compound provides an additional element of structural differentiation that can be exploited for further optimization of the F16BPase/EGFR selectivity window .

Fructose-1,6-bisphosphatase inhibition EGFR selectivity Type 2 diabetes

Recommended Application Scenarios for 7-Methoxy-cyclopentaquinoline-9-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis for AChE/BChE Inhibitor Discovery Targeting Alzheimer's Disease

The 7-methoxy-9-carboxylic acid compound serves as a versatile starting scaffold for generating focused libraries of AChE inhibitors via amide coupling of the 9-COOH handle with diverse amine-containing fragments. The class-level SAR from Szymański et al. (2012) demonstrates that cyclopentaquinoline derivatives can achieve sub-nanomolar AChE potency (IC₅₀ = 3.65 nM for compound 6h) with improved selectivity over BChE compared to tacrine [1]. The 7-methoxy substituent provides a defined electronic profile (Hammett σₚ = −0.27) and hydrogen-bond acceptor character that differentiates it from 7-H, 7-methyl, and 7-chloro analogs [2]. This compound is indicated for programs where systematic exploration of 7-position electronic effects on AChE potency and selectivity is desired, without the synthetic burden of installing the methoxy group de novo.

MTH1 Inhibitor Intermediate for Cancer Therapeutic Development

As defined in WO2016135139A1, the 7-methoxy substitution is an explicitly preferred R₁ embodiment for cyclopentaquinoline-based MTH1 inhibitors, with the 9-carboxylic acid serving as a key intermediate for further derivatization into patent-eligible MTH1 inhibitor candidates [1]. The class has demonstrated MTH1 IC₅₀ values as low as 0.5 nM, establishing the scaffold's potential for high-potency target engagement [2]. Procurement of this specific intermediate enables efficient synthesis of compounds within the patent scope and supports structure-activity relationship studies in the MTH1 inhibitor space.

F16BPase Inhibitor Lead Optimization with Reduced EGFR Off-Target Liability

The cyclopentaquinoline scaffold has been validated as a suitable core for F16BPase inhibitors with significantly lower EGFR tyrosine kinase inhibitory activity compared to earlier quinoline leads [1]. The 7-methoxy-9-carboxylic acid compound provides a differentiated starting point for F16BPase inhibitor optimization, where the 9-COOH group can be elaborated into amide or ester prodrugs while the 7-methoxy substitution modulates electronic properties. This scenario is particularly relevant for metabolic disease programs (e.g., type 2 diabetes) where EGFR inhibition represents an undesirable off-target liability [1].

Regioisomer-Controlled Scaffold Diversification for Structure-Based Drug Design

The specific 7-methoxy-9-carboxylic acid substitution pattern, as opposed to the 5-methoxy-7-carboxylic acid regioisomer (CAS 2829369-09-5), places the derivatizable carboxylic acid at the position predicted by molecular modeling to engage the peripheral anionic site of AChE [1][2]. This makes the title compound the preferred regioisomer for structure-based design efforts targeting the dual-site binding mode of cholinesterases. The compound enables exploration of the chemical space where the 7-methoxy group modulates the electronic character of the quinoline core while the 9-position linker extends into the peripheral binding region.

Quote Request

Request a Quote for 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.